molecular formula C18H15FeO9 B1672603 Ferric maltol CAS No. 33725-54-1

Ferric maltol

Numéro de catalogue: B1672603
Numéro CAS: 33725-54-1
Poids moléculaire: 431.2 g/mol
Clé InChI: AHPWLYJHTFAWKI-UHFFFAOYSA-K
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ferric maltol is an iron-containing compound used primarily as a medication to treat iron deficiency in adults. It is a complex of iron (III) with three maltol molecules, which enhances its bioavailability compared to other iron supplements. This compound is marketed under brand names such as Accrufer in the United States and Feraccru in Europe .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ferric maltol can be synthesized by reacting ferric citrate with maltol in an alkaline medium. The process involves adding ferric citrate to a solution of sodium hydroxide at room temperature, followed by the addition of maltol to another sodium hydroxide solution at a pH of 11.6. The ferric citrate solution is then added to the maltol solution, resulting in the formation of a deep red precipitate .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity this compound suitable for pharmaceutical use .

Analyse Des Réactions Chimiques

Reaction Mechanism

The synthesis involves chelation of iron(III) by three maltol ligands, forming ferric trimaltol (Fe(maltol)₃).

  • Coordination : Maltol’s hydroxyl and carbonyl groups bind Fe³⁺, stabilizing the complex via cyclic delocalization .

  • Equilibrium :
    Fe(OH)3L+3maltolFe maltol 3+3H2OFe(OH)₃\cdot L+3\text{maltol}\rightarrow \text{Fe maltol }₃+3H₂O
    (L = ligand, e.g., citrate or chloride) .

Structural Characterization

Spectroscopic Analysis

  • IR Data :

    Functional GroupMaltolThis compound
    C=O (stretch)16601600
    C=C (stretch)1625, 15651576, 1500
    O-H (stretch)3240Absent

    The disappearance of O-H stretches in this compound indicates coordination .

  • UV-Vis : λmax shifts from 320 nm (maltol) to 500 nm (complex), reflecting charge-transfer transitions .

Pharmacokinetics

Absorption & Bioavailability

  • This compound dissociates in the gastrointestinal tract, releasing Fe³⁺.

  • Bioavailability: ~14% for a 60 mg dose, with peak serum Fe at 1.5–3 hours .

  • Tissue Distribution (60 min post-dose):

    • Bone marrow: 11% ±2%

    • Liver: 18% ±1%

    • Urine: 2.6% ±1% .

Metabolism
Maltol undergoes glucuronidation (via UGT1A6) and sulfation , with metabolites detected in plasma .

Drug Interactions

This compound’s absorption is reduced by:

  • Antacids (Al(OH)₃, Mg(OH)₂)

  • Bisphosphonates (alendronic acid)

  • Histamine-2 receptor antagonists (famotidine) .

Purification and Stability

  • Recrystallization : Chloroform/hexane removes unreacted FeCl₃, reducing iron content from 14.25% to 12.5% .

  • Thermal Stability : Decomposes at 315–318°C, consistent with literature .

Applications De Recherche Scientifique

Treatment of Iron-Deficiency Anemia

Ferric maltol is primarily used for the treatment of iron-deficiency anemia , a condition characterized by insufficient iron levels leading to reduced hemoglobin production. Clinical studies have demonstrated that this compound effectively increases hemoglobin and ferritin levels in patients with this condition. For instance, a real-world effectiveness study indicated that 63% of patients achieved normalized hemoglobin levels after 12 weeks of treatment, with significant improvements noted as early as four weeks into therapy .

Inflammatory Bowel Disease (IBD)

Patients with IBD often experience iron deficiency due to malabsorption and chronic blood loss. This compound has been shown to be well tolerated and effective in this demographic. In a study focused on patients with IBD, this compound resulted in increased hemoglobin and iron indices over a 12-week period, with fewer gastrointestinal side effects compared to traditional oral iron therapies .

Chronic Kidney Disease (CKD)

This compound is also beneficial for patients with CKD, where iron deficiency is common due to reduced erythropoietin production and frequent blood testing. A pooled analysis revealed that this compound maintained hemoglobin levels effectively over a long duration, comparable to intravenous iron therapies .

Pulmonary Hypertension

In patients suffering from pulmonary hypertension and concurrent iron deficiency anemia, this compound was administered at a dose of 30 mg twice daily. The results indicated significant improvements in hemoglobin levels and overall patient well-being over a 12-week study period .

Safety Profile

The safety profile of this compound is robust, with clinical trials indicating it is well tolerated over extended periods (up to 64 weeks). Patients reported fewer gastrointestinal side effects compared to other oral iron preparations, making it a preferred option for long-term management of chronic iron deficiency .

Data Table: Summary of Clinical Findings

Study FocusPatient PopulationDoseDurationKey Findings
IBD EffectivenessPatients with IBD30 mg twice daily12 weeksIncreased hemoglobin; well tolerated
CKD Long-Term EfficacyCKD patients30 mg twice dailyUp to 64 weeksComparable efficacy to IV iron; sustained response
Pulmonary HypertensionPatients with pulmonary hypertension30 mg twice daily12 weeksSignificant hemoglobin improvement; safe

Case Studies Highlighting Efficacy

  • Case Study in IBD : A cohort study involving 30 patients with IBD treated with this compound showed that after 12 weeks, the mean hemoglobin increased from baseline by an average of 14 g/L, with normalization achieved in over half the participants .
  • Long-Term Management in CKD : A long-term study assessed the efficacy of this compound in CKD patients over a year, demonstrating sustained increases in both hemoglobin and serum ferritin levels without significant adverse effects .

Mécanisme D'action

Ferric maltol acts as a source of iron, which is essential for various physiological processes, including oxygen transport in the blood. Upon ingestion, this compound dissociates in the gut, releasing iron (III) ions and maltol. The iron ions are then absorbed through the intestinal wall via mechanisms involving beta 3 integrin or divalent metal transporter 1. Once in circulation, the iron ions bind to transferrin and ferritin, facilitating their transport and storage in the body .

Comparaison Avec Des Composés Similaires

Ferric maltol is unique compared to other iron supplements due to its enhanced bioavailability and reduced gastrointestinal side effects. Similar compounds include:

This compound stands out due to its improved absorption and tolerability, making it a preferred choice for long-term management of iron deficiency .

Activité Biologique

Ferric maltol, an oral iron supplement, has gained attention for its efficacy in treating iron deficiency anemia (IDA), particularly in patients with inflammatory bowel disease (IBD) and chronic kidney disease (CKD). This article reviews the biological activity of this compound, including its pharmacokinetics, clinical effectiveness, safety profile, and potential mechanisms of action.

Overview of this compound

This compound is a complex of ferric iron and maltol, designed to enhance iron absorption while minimizing gastrointestinal side effects commonly associated with traditional iron supplements. It is marketed under the brand name Feraccru and is indicated for the treatment of IDA in adults.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. After oral administration, peak transferrin saturation (TSAT) and total serum iron concentrations are typically reached within 1.5 to 3 hours. Maltol is metabolized to maltol glucuronide, with a half-life of approximately 0.7 hours . The pharmacokinetics demonstrate that this compound maintains effective serum iron levels without significant accumulation over time.

Clinical Efficacy

This compound has been evaluated in various clinical trials for its effectiveness in increasing hemoglobin levels and improving iron indices:

  • Phase 3 Trials : In a phase 3 trial involving patients with IDA due to IBD, this compound demonstrated significant increases in hemoglobin levels compared to placebo. The mean increase in hemoglobin was reported as 2.25 g/dL by week 12 .
  • Comparative Studies : A study comparing this compound with intravenous ferric carboxymaltose found that while both treatments increased hemoglobin effectively, ferric carboxymaltose showed slightly higher responder rates at week 12 (84% vs. 67% for this compound) but with comparable long-term effectiveness over 52 weeks .
  • Real-World Effectiveness : Observational studies have confirmed the effectiveness of this compound in real-world settings, showing significant improvements in hemoglobin and iron indices among patients treated for IDA associated with IBD .

Safety Profile

The safety profile of this compound is favorable compared to traditional oral iron therapies. Clinical trials report a low incidence of treatment-related gastrointestinal adverse events, comparable to placebo rates . Notably, treatment discontinuation due to adverse events was significantly lower than that observed with intravenous therapies .

This compound's unique formulation may contribute to its reduced gastrointestinal toxicity:

  • Gut Microbiome Interaction : Studies suggest that this compound has a less disruptive effect on the gut microbiome compared to ferrous sulfate, potentially preserving gut health during treatment .
  • Absorption Mechanism : Ferric iron from this compound is absorbed effectively even in conditions of intestinal damage, which is particularly beneficial for patients with IBD who may have compromised absorption capabilities .

Data Table: Clinical Trial Summary

Study TypePopulationTreatmentHemoglobin Change (g/dL)Adverse Events (%)
Phase 3 TrialIBD PatientsThis compound+2.25 (Week 12)59% (vs. 36% IV)
Comparative StudyIDA PatientsThis compound+2.5 (Week 12)Lower than IV
Real-World EffectivenessIDA PatientsThis compoundSignificant ImprovementComparable to placebo

Propriétés

Key on ui mechanism of action

Ferric maltol dissociates as the iron atom is donated to unknown iron uptake mechanisms, possibly beta 3 integrin or divalent metal transporter 1, in the ileum and duodenum. Once the iron is in circulation, it then associates with transferrin and ferritin.

Numéro CAS

33725-54-1

Formule moléculaire

C18H15FeO9

Poids moléculaire

431.2 g/mol

Nom IUPAC

iron(3+);2-methyl-4-oxopyran-3-olate

InChI

InChI=1S/3C6H6O3.Fe/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3

Clé InChI

AHPWLYJHTFAWKI-UHFFFAOYSA-K

SMILES

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Fe+3]

SMILES canonique

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Fe+3]

Apparence

Solid powder

melting_point

300

Key on ui other cas no.

33725-54-1

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

4.5-12mg/mL

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Ferric maltol;  Iron (III) maltol;  ST10;  ST-10;  ST 10;  ST10-021;  ST-10-021;  ST 10-021;  ST10021;  ST-10021;  ST 10021;  WHO 9974;  WHO-9974;  WHO9974; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferric maltol
Reactant of Route 2
Ferric maltol
Reactant of Route 3
Ferric maltol
Reactant of Route 4
Ferric maltol
Reactant of Route 5
Ferric maltol
Reactant of Route 6
Ferric maltol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.